molecular formula C11H13Cl2NO B1389926 3-(3,4-Dichlorophenoxy)piperidine CAS No. 946714-37-0

3-(3,4-Dichlorophenoxy)piperidine

Cat. No.: B1389926
CAS No.: 946714-37-0
M. Wt: 246.13 g/mol
InChI Key: AAUULHFULVCBOO-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-(3,4-Dichlorophenoxy)piperidine involves several steps. One common method includes the reaction of 3,4-dichlorophenol with piperidine under specific conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Chemical Reactions Analysis

3-(3,4-Dichlorophenoxy)piperidine undergoes various chemical reactions, including:

Comparison with Similar Compounds

3-(3,4-Dichlorophenoxy)piperidine can be compared with other piperidine derivatives such as:

    3-(4-Chlorophenoxy)piperidine: Similar in structure but with a single chlorine atom, making it less potent in certain applications.

    3-(3,4-Dimethoxyphenoxy)piperidine: Features methoxy groups instead of chlorine, leading to different chemical reactivity and biological activity.

    3-(3,4-Difluorophenoxy)piperidine: Contains fluorine atoms, which can enhance its stability and bioavailability.

These comparisons highlight the unique properties of this compound, particularly its dual chlorine substitution, which can significantly impact its chemical and biological behavior.

Properties

IUPAC Name

3-(3,4-dichlorophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c12-10-4-3-8(6-11(10)13)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUULHFULVCBOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10663029
Record name 3-(3,4-Dichlorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946714-37-0
Record name 3-(3,4-Dichlorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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